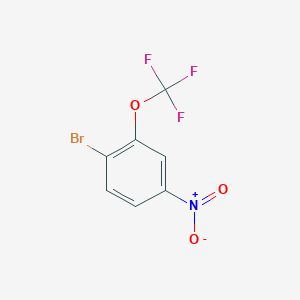

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene

Description

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a nitro group at the 4-position, and a trifluoromethoxy substituent at the 2-position. This compound belongs to a class of polyfunctionalized benzenes widely used in synthetic organic chemistry, particularly in cross-coupling reactions for pharmaceutical and agrochemical intermediates. The trifluoromethoxy group enhances electronegativity and metabolic stability, while the nitro group serves as a versatile functional group for further derivatization, such as reduction to amines.

Properties

Molecular Formula |

C7H3BrF3NO3 |

|---|---|

Molecular Weight |

286.00 g/mol |

IUPAC Name |

1-bromo-4-nitro-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H |

InChI Key |

QHLYUSBHQICTQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-nitro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination.

Industrial Production Methods

In industrial settings, the production of 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of derivatives such as 1-amino-4-nitro-2-(trifluoromethoxy)benzene.

Reduction: Formation of 1-bromo-4-amino-2-(trifluoromethoxy)benzene.

Oxidation: Formation of nitroso or other oxidized derivatives.

Scientific Research Applications

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent positions or functional groups, significantly altering their chemical behavior:

*Calculated based on formula C₇H₃BrF₃NO₃.

Physical and Chemical Properties

- Solubility : Trifluoromethoxy and nitro groups increase hydrophobicity, limiting water solubility. Analogs like 1-bromo-4-(trifluoromethoxy)benzene are typically soluble in polar aprotic solvents (e.g., DMA, DMF) .

- Thermal Stability: Nitro groups may reduce thermal stability compared to non-nitro analogs, necessitating cautious handling during high-temperature reactions .

Biological Activity

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by its complex structure, which includes a bromine atom, a nitro group, and a trifluoromethoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 241.01 g/mol. The unique arrangement of these substituents imparts distinctive chemical properties and potential biological activities, making it a compound of interest in medicinal chemistry and organic synthesis.

The presence of electron-withdrawing groups such as bromine and nitro enhances the compound's reactivity, particularly in nucleophilic aromatic substitution reactions. The synthesis of 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene typically involves multi-step processes starting from simpler aromatic compounds. Common methods include:

- Electrophilic Aromatic Substitution : Involves the introduction of bromine and nitro groups onto the benzene ring.

- Refluxing with Trifluoromethoxy Reagents : This step is crucial for incorporating the trifluoromethoxy group.

Careful control of reaction conditions is essential to maximize yield and purity.

Biological Activity

Research into the biological activity of 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene indicates that it may interact with various biological macromolecules, including proteins and nucleic acids. The electron-withdrawing nature of its substituents enhances its ability to participate in biochemical interactions, which may lead to potential medicinal applications.

Interaction with Biological Molecules

Studies suggest that the compound can form complexes with proteins, potentially influencing their activity. For example, its ability to bind to nucleic acids may affect gene expression or protein synthesis pathways. Further investigations are required to elucidate the specific mechanisms through which this compound exerts its biological effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene:

- Antitumor Activity : Analogous compounds with similar structures have shown promising antitumor properties. For instance, compounds bearing bromine or nitro groups have been found to exhibit enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

- Nucleophilic Substitution Reactions : The compound's capacity for nucleophilic substitution has been highlighted in various synthetic pathways, suggesting that it can serve as a precursor for more complex biologically active molecules .

- Structure-Activity Relationship (SAR) : The electronic characteristics imparted by the trifluoromethoxy group play a significant role in modulating the biological activity of similar compounds. Variations in substituent positions and types can drastically alter potency and selectivity towards biological targets .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene against structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-(trifluoromethoxy)benzene | Lacks nitro group; different reactivity | |

| 2-Bromo-4-fluoro-1-nitrobenzene | Similar structure but lacks trifluoromethoxy; variations in chemical behavior | |

| 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | Contains trifluoromethyl instead; distinct reactivity patterns |

The unique combination of substituents in 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene contributes to its distinct chemical properties and potential reactivity not found in these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.